3,4-Diaminobenzenesulfonamide diHCl chemical structure and properties
3,4-Diaminobenzenesulfonamide diHCl chemical structure and properties
An In-Depth Technical Guide to 3,4-Diaminobenzenesulfonamide Dihydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
3,4-Diaminobenzenesulfonamide and its dihydrochloride salt are pivotal chemical intermediates, serving as foundational scaffolds in the realms of medicinal chemistry and advanced materials science. The strategic placement of two adjacent amino groups and a sulfonamide moiety on a benzene ring imparts a unique reactivity profile, making it a precursor of choice for the synthesis of a diverse array of heterocyclic systems, most notably benzimidazoles. This guide provides a comprehensive technical overview of 3,4-Diaminobenzenesulfonamide diHCl, encompassing its chemical structure, physicochemical properties, spectroscopic signature, synthesis protocols, and key applications, with a focus on its role in drug discovery and polymer science.
Chemical Identity and Structure
3,4-Diaminobenzenesulfonamide is an aromatic sulfonamide distinguished by the presence of two amine functional groups at the C3 and C4 positions of the benzene ring.[1] The dihydrochloride (diHCl) salt is formed by the protonation of the two basic amino groups, which enhances the compound's stability and modifies its solubility profile.
The molecular structure consists of a central benzene ring substituted with a sulfonamide group (-SO₂NH₂) and two vicinal amino groups (-NH₂). This arrangement is crucial for its utility in cyclocondensation reactions.
Caption: General workflow for the synthesis of 3,4-diaminobenzenesulfonic acid.
Reactivity and Key Applications
The utility of 3,4-diaminobenzenesulfonamide diHCl stems from its bifunctional nature. The vicinal diamines are nucleophilic and readily participate in cyclization reactions with dicarbonyl compounds or their equivalents to form five- or six-membered heterocyclic rings. The sulfonamide group is a well-established pharmacophore known to interact with various biological targets, notably enzymes like carbonic anhydrase. [2]
Medicinal Chemistry
The primary application of this compound is as a synthon for building complex molecules with therapeutic potential.
-
Benzimidazole Synthesis : It is a key building block for benzimidazole derivatives. [3]The condensation of the diamine with aldehydes, carboxylic acids, or their derivatives yields the benzimidazole core, which is present in numerous FDA-approved drugs. [3][2]* Carbonic Anhydrase Inhibitors : The sulfonamide moiety is a classic zinc-binding group found in many carbonic anhydrase inhibitors. Derivatives of 3,4-diaminobenzenesulfonamide can be designed to target specific carbonic anhydrase isoenzymes involved in diseases like glaucoma, epilepsy, and cancer. [4]* Kinase Inhibitors : The benzenesulfonamide scaffold has been incorporated into various kinase inhibitors for cancer therapy. [5]The diamino functionality allows for further structural elaboration to achieve potent and selective inhibition.
Caption: Role in synthesizing benzimidazole-based therapeutic agents.
Materials Science
The rigid aromatic structure and reactive amino groups make 3,4-diaminobenzenesulfonamide derivatives suitable for creating high-performance polymers. For instance, it has been used in the synthesis of novel bio-based poly(benzoxazole-co-benzimidazole) plastics, which exhibit desirable properties such as low dielectric constants. [6]
Safety and Handling
As with any laboratory chemical, 3,4-Diaminobenzenesulfonamide and its dihydrochloride salt must be handled with appropriate care. It is classified as an irritant and may cause allergic skin reactions. [1][7]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H315 | Causes skin irritation. [1] |
| H317 | May cause an allergic skin reaction. [7] | |
| H319 | Causes serious eye irritation. [1][7] | |
| H335 | May cause respiratory irritation. [1] | |
| Precautionary | P261 | Avoid breathing dust. [1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. [7] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7] |
-
Handling : Use in a well-ventilated area, preferably in a fume hood. Avoid formation of dust. [8]* Personal Protective Equipment (PPE) : Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. [8]* Storage : Store in a cool, dry place in a tightly sealed container. [7][8]Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
3,4-Diaminobenzenesulfonamide dihydrochloride is a compound of significant strategic importance in synthetic chemistry. Its well-defined structure and predictable reactivity provide chemists in drug discovery and materials science with a reliable and versatile building block. The ability to readily form the benzimidazole nucleus, combined with the inherent biological relevance of the sulfonamide group, ensures its continued application in the development of novel therapeutic agents and functional polymers. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.
References
-
Sigma-Aldrich.cn. SAFETY DATA SHEET. [Link]
-
ResearchGate. ¹H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. [Link]
-
PubChem. 3,4-Diaminobenzenesulfonamide | C6H9N3O2S | CID 2735927. [Link]
- Google Patents.
-
Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
ResearchGate. Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt. Reagents.... [Link]
- Google Patents.
-
MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]
- Google Patents.
-
PubChemLite. 3,4-diaminobenzenesulfonamide (C6H9N3O2S). [Link]
-
PubMed. Novel Sulfonamide Derivatives Carrying a Biologically Active 3,4-Dimethoxyphenyl Moiety as VEGFR-2 Inhibitors. [Link]
-
ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]
-
Scientific Research Publishing. Analyses of Reaction Mechanisms among Different Sulfonation Reagents and m-Diphenylamine and Crystal Structures of the Formed Compounds. [Link]
Sources
- 1. 3,4-Diaminobenzenesulfonamide | C6H9N3O2S | CID 2735927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 5. Novel Sulfonamide Derivatives Carrying a Biologically Active 3,4-Dimethoxyphenyl Moiety as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3,4-Diaminobenzenesulfonamide | 2360-20-5 [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
